Silane, trimethyl(2-naphthalenyloxy)-

Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. sbfchem.comwikipedia.org However, it was Frederic S. Kipping's extensive research in the early 20th century that laid the groundwork for the field. wikipedia.orgwikipedia.org Kipping's work with Grignard reagents to create alkyl- and arylsilanes was a significant milestone. wikipedia.org A major breakthrough occurred in the 1940s with the development of the "direct process" for synthesizing methyl chlorosilanes by Eugene Rochow and Richard Müller, which made large-scale production of organosilicon compounds possible. longdom.org This led to the development of silicone polymers, which found widespread applications. sbfchem.com

Fundamental Principles of Silyl (B83357) Ethers as Synthetic Intermediates

Silyl ethers are a class of chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group. wikipedia.orglibretexts.org They are most commonly employed as protecting groups for alcohols in organic synthesis. wikipedia.orgtandfonline.com This is because they are generally inert to many reagents that would otherwise react with the alcohol functionality. libretexts.org The stability and reactivity of silyl ethers can be fine-tuned by altering the substituents on the silicon atom. tandfonline.com

The formation of silyl ethers typically involves the reaction of an alcohol with a silyl halide in the presence of a base. wikipedia.org Their removal, or deprotection, is often achieved under mild conditions, for instance, by using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high strength of the silicon-fluorine bond. masterorganicchemistry.com The selective installation and removal of different silyl ether groups on a single molecule is a powerful strategy in the total synthesis of complex natural products. tandfonline.com

Positioning of Silane, trimethyl(2-naphthalenyloxy)- within Modern Chemical Synthesis Research

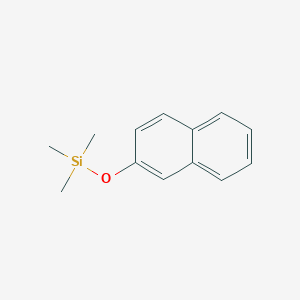

Silane, trimethyl(2-naphthalenyloxy)-, also known as 2-(trimethylsiloxy)naphthalene, belongs to the family of aryl silyl ethers. Its structure incorporates a trimethylsilyl (B98337) group attached to the oxygen of a 2-naphthol (B1666908) moiety. This specific combination of a bulky, electron-rich naphthalene (B1677914) ring and a sterically less demanding trimethylsilyl group imparts distinct reactivity and properties to the molecule. In modern chemical synthesis, it serves as a valuable intermediate and a tool for investigating reaction mechanisms. Its applications often leverage the electronic properties of the naphthyl group and the well-established chemistry of the trimethylsilyl ether.

Overview of Key Research Areas and Methodological Approaches

Research involving Silane, trimethyl(2-naphthalenyloxy)- and related naphthyloxysilane compounds generally falls into several key areas. These include the development of new synthetic methodologies where the silyl ether acts as a directing group or a precursor to other functional groups. Another significant area is its use in mechanistic studies to probe the electronic effects in catalytic reactions. Methodological approaches often involve advanced spectroscopic techniques for characterization, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, alongside chromatographic methods for purification and analysis.

Chemical and Physical Properties of Silane, trimethyl(2-naphthalenyloxy)-

| Property | Value |

| Molecular Formula | C13H16OSi |

| Molecular Weight | 216.356 g/mol |

| Monoisotopic Mass | 216.097042 u |

| CAS Number | 18081-08-8 |

| Synonyms | (2-Naphtyloxy)trimethylsilane, 2-(Trimethylsiloxy)naphthalene, 2-Naphthyl trimethylsilyl ether |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(naphthalen-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDNWKQENUSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334049 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-08-8 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Naphthyloxysilane Derivatives

Catalytic Silylation of Naphthols

The direct catalytic silylation of naphthols, particularly 2-naphthol (B1666908), offers an efficient route to produce compounds like trimethyl(2-naphthalenyloxy)silane. This process involves the reaction of the naphthol with a silylating agent, most commonly hexamethyldisilazane (B44280) (HMDS), in the presence of a catalyst. The catalyst's role is to activate the silylating agent, facilitating the cleavage of the Si-N bond and subsequent formation of the Si-O bond with the naphthol's hydroxyl group.

Heterogeneous Catalysis in Silyl (B83357) Ether Formation

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for reusability, and often lower cost. echemcom.com These solid-phase catalysts are crucial in developing more sustainable synthetic processes.

Perovskite-type oxides, such as Lanthanum Cobaltite (LaCoO3), have emerged as highly efficient and reusable heterogeneous catalysts for the trimethylsilylation of phenols and alcohols using hexamethyldisilazane (HMDS). echemcom.com Research has demonstrated that LaCoO3 can effectively catalyze the silylation of various phenolic compounds under solvent-free conditions, offering a green and efficient alternative to traditional methods. echemcom.com The reaction proceeds under mild conditions, and the catalyst can be easily recovered and reused without a significant loss of activity. echemcom.com

In a study on the trimethylsilylation of various alcohols and phenols, LaCoO3 was used to catalyze the reaction with HMDS. For phenol (B47542), a representative substrate analogous to naphthol, the reaction showed high efficiency. echemcom.com

Table 1: Trimethylsilylation of Phenol using LaCoO3 Catalyst

| Substrate | Silylating Agent | Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | HMDS | LaCoO3 | Solvent-free, Room Temp. | 25 | 98 |

Data sourced from a study on the selective trimethylsilylation of alcohols and phenols. echemcom.com

The high yield and short reaction time highlight the effectiveness of LaCoO3 as a catalyst for this transformation. echemcom.com

Supported catalysts, where the active catalytic species is dispersed on a solid support like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), are another important class of heterogeneous catalysts. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2) has been effectively used as a recyclable heterogeneous catalyst in reactions involving 2-naphthol, demonstrating the utility of supported reagents in naphthol chemistry.

In the context of silylation, phosphorus pentoxide supported on alumina (P2O5/Al2O3) has been utilized for the efficient trimethylsilylation of alcohols with HMDS. organic-chemistry.org The optimization of such reactions typically involves adjusting the catalyst loading, temperature, and reaction time to achieve maximum yield and selectivity. The catalyst's reusability is a key feature, allowing for multiple reaction cycles with minimal loss of efficacy after simple filtration and drying. organic-chemistry.org

Homogeneous Catalysis in Silylation Reactions

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of their catalytic sites. nih.gov

N-bromosuccinimide (NBS): N-bromosuccinimide (NBS) has been identified as a remarkably effective and selective catalyst for the trimethylsilylation of alcohols and phenols with HMDS under mild, neutral conditions. researchgate.net Though traditionally known as a brominating agent, in this context, catalytic amounts of NBS facilitate the efficient formation of silyl ethers. researchgate.netwikipedia.org The reaction proceeds smoothly at room temperature, either in a solvent like dichloromethane (B109758) or under solvent-free conditions. researchgate.net

Research has specifically demonstrated the utility of NBS for the silylation of naphthols. For example, 1-naphthol (B170400) can be converted to its corresponding trimethylsilyl (B98337) ether in high yield. researchgate.net This method is noted for its simplicity, the low cost of the catalyst, and its tolerance to moisture. researchgate.net

Table 2: NBS-Catalyzed Trimethylsilylation of 1-Naphthol

| Substrate | Silylating Agent | Catalyst | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-Naphthol | HMDS | NBS (0.05 eq) | Solvent-free, Room Temp. | 0.3 | 95 |

Data sourced from a study on the catalytic use of NBS for trimethylsilylation. researchgate.net

Acidic Ionic Liquids:mdpi.commdpi.commdpi.comresearchgate.netresearchgate.netThe mechanism of catalyst-mediated silylation hinges on the activation of the silylating agent. In the case of Lewis acid catalysis, the reaction is believed to proceed through the polarization or activation of the hexamethyldisilazane (HMDS).

For NBS-catalyzed silylation, a proposed mechanism involves NBS acting as a source of an electrophilic bromine species (Br+). This species polarizes the Si-N bond in HMDS, generating a highly reactive silylating agent that is more susceptible to nucleophilic attack by the hydroxyl group of the naphthol. researchgate.net

In more general Lewis acid-catalyzed silylations of alcohols, kinetic and mechanistic studies suggest that the reaction pathway can be complex. nih.govrsc.org The rate of silylation is highly dependent on the solvent, with Lewis-basic solvents like DMF often accelerating the reaction. nih.govrsc.org The mechanism can involve the formation of hypervalent silicon intermediates. The Lewis acid catalyst coordinates to either the silylating agent, making it more electrophilic, or to the alcohol, making it more nucleophilic, thereby lowering the activation energy of the transition state for the Si-O bond formation.

Utilization of Common Silylating Agents

The formation of a trimethylsilyl ether from 2-naphthol is a cornerstone of its derivatization. Two of the most prevalent reagents for this transformation are hexamethyldisilazane (HMDS) and chlorotrimethylsilane (B32843) (TMSCl).

Hexamethyldisilazane (HMDS) as a Reagent in Naphthol Silylation

Hexamethyldisilazane (HMDS) is a widely used and cost-effective silylating agent for a variety of functional groups, including phenols like 2-naphthol. sigmaaldrich.comwikipedia.org The reaction involves the displacement of the active hydrogen from the hydroxyl group of 2-naphthol by a trimethylsilyl (TMS) group. sigmaaldrich.com A key advantage of using HMDS is that the only byproduct is ammonia, a volatile gas that can be easily removed from the reaction mixture, driving the reaction to completion. sigmaaldrich.com

While the silylation of 2-naphthol can be achieved using HMDS alone, the reaction is often slow. researchgate.net To enhance the reaction rate, various catalysts are employed. Acidic catalysts are particularly effective in increasing the silylating power of HMDS. sigmaaldrich.com Studies have shown that catalysts such as iodine, silica chloride, and H-β zeolite can significantly accelerate the silylation of naphthols. semanticscholar.orgorganic-chemistry.orgut.ac.ir For instance, the use of H-β zeolite as a catalyst under solvent-free conditions provides an environmentally friendly protocol for the trimethylsilylation of naphthols. semanticscholar.orgresearchgate.net

The general reactivity order for silylation with HMDS is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Steric hindrance around the hydroxyl group can also influence the ease of derivatization. sigmaaldrich.com

Table 1: Catalysts Used in Silylation of Naphthols with HMDS

| Catalyst | Reaction Conditions | Reference |

| Iodine | Neutral conditions | organic-chemistry.org |

| Silica Chloride | Solution or solvent-free | ut.ac.ir |

| H-β Zeolite | Solvent-free, 70-80°C | semanticscholar.orgresearchgate.net |

Chlorotrimethylsilane (TMSCl) in Silyl Ether Synthesis

Chlorotrimethylsilane (TMSCl) is another fundamental reagent for the synthesis of silyl ethers, including trimethyl(2-naphthalenyloxy)silane. wikipedia.orgchemicalbook.com The reaction with 2-naphthol typically requires a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.orgchemicalbook.com Common bases used for this purpose include pyridine (B92270) and triethylamine. wikipedia.orgchemicalbook.com

The reaction of TMSCl with nucleophiles is comparatively slower than other alkylsilyl chlorides and often necessitates the presence of a base catalyst. chemicalbook.com The general order of functional group reactivity for TMSCl is alcohols > phenols > carboxylic acids > amines > amides. chemicalbook.com The process of silylation with TMSCl effectively "protects" the hydroxyl group, removing the labile proton and reducing the basicity of the oxygen atom. wikipedia.org This protection is reversible, as the trimethylsilyl group can be readily removed when desired. wikipedia.org

In some procedures, TMSCl is used in conjunction with other silylating agents, such as HMDS, where it can act as a catalyst to enhance the reaction rate. sigmaaldrich.comcolostate.edu The combination of TMSCl and a base like imidazole (B134444) in a solvent such as dichloromethane is a reliable method for the silylation of alcohols and phenols. wikipedia.org

Exploration of Green Chemistry Principles in Naphthyloxysilane Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign and efficient processes. The synthesis of naphthyloxysilane derivatives is no exception, with research focusing on solvent-free conditions and improving atom economy.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of trimethyl(2-naphthalenyloxy)silane is the development of solvent-free reaction conditions. semanticscholar.orgresearchgate.net These methods reduce or eliminate the use of hazardous organic solvents, which are often a major source of waste in chemical processes.

The silylation of 2-naphthol with HMDS can be effectively carried out without a solvent, particularly when using a solid catalyst like H-β zeolite. semanticscholar.orgresearchgate.net Heating the neat reaction mixture of 2-naphthol and HMDS in the presence of the catalyst enhances the reaction rate and leads to high yields of the desired silyl ether in a shorter time compared to reactions in solvents like toluene. semanticscholar.org This solvent-free approach simplifies the work-up procedure, as the catalyst can be easily filtered off, and the product is obtained directly after removing any excess reagent. ut.ac.ir

The use of microwave irradiation has also been explored as a green technology for solvent-free silylation, offering a convenient protocol for laboratory-scale derivatization. researchgate.net

Table 2: Comparison of Solvent vs. Solvent-Free Silylation of Phenols

| Condition | Catalyst | Reaction Time | Yield | Reference |

| Toluene, room temp. | H-β zeolite | ~10 h | Comparable | semanticscholar.org |

| Solvent-free, 70-80°C | H-β zeolite | ~1.5 h | Enhanced | semanticscholar.org |

Atom Economy and Carbon Efficiency Considerations

Atom economy and carbon efficiency are key metrics in green chemistry that assess the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org In the context of naphthyloxysilane synthesis, the choice of silylating agent and reaction pathway has a significant impact on these metrics.

Dehydrogenative coupling reactions, which form silyl ethers with the release of hydrogen gas as the only byproduct, represent a highly atom-economical and environmentally friendly approach. dicp.ac.cn While not specifically detailed for 2-naphthol in the provided context, this methodology is a promising area for green silyl ether synthesis. mdpi.com The pursuit of catalytic systems, especially those based on earth-abundant metals, further contributes to the sustainability of these processes. dicp.ac.cn

Chemical Reactivity and Mechanistic Investigations of Trimethyl 2 Naphthalenyloxy Silane

Functions as a Protecting Group for Phenolic Hydroxyls

The hydroxyl group is a common and highly reactive functional group present in many organic molecules. To prevent unwanted side reactions during a multi-step synthesis, it is often necessary to temporarily block or "protect" the hydroxyl group. pearson.com Silyl (B83357) ethers, such as trimethyl(2-naphthalenyloxy)silane, are widely used as protecting groups for alcohols and phenols due to their ease of formation, stability under various reaction conditions, and facile removal. highfine.comyoutube.com The general structure of a silyl ether involves a silicon atom covalently bonded to an alkoxy or aryloxy group. wikipedia.org

The trimethylsilyl (B98337) (TMS) group, in particular, is a common choice for hydroxyl protection. The formation of trimethyl(2-naphthalenyloxy)silane from 2-naphthol (B1666908) is a straightforward process, typically involving the reaction of the phenol (B47542) with a silylating agent like trimethylsilyl chloride in the presence of a base. wikipedia.org

Strategies for Selective Protection of Hydroxyl Groups

In molecules containing multiple hydroxyl groups, selective protection of one over another is a key challenge. numberanalytics.com Silyl ethers offer a degree of selectivity based on the steric hindrance of both the alcohol and the silylating agent. highfine.com For instance, less sterically hindered primary hydroxyl groups can often be selectively protected in the presence of more hindered secondary or tertiary alcohols by using a bulky silylating agent. numberanalytics.com Conversely, a less bulky silylating agent might be used to protect a secondary hydroxyl group. numberanalytics.com

The choice of silylating agent and reaction conditions allows for a tailored approach to selective protection. Different silyl groups exhibit varying degrees of stability, which can be exploited for sequential protection and deprotection steps in a complex synthesis. highfine.com

Chemical Methods for the Deprotection of Trimethylsilyl Ethers

The removal of the trimethylsilyl protecting group is a critical step to regenerate the original hydroxyl functionality. This deprotection can be achieved under various conditions, offering flexibility in synthetic design. numberanalytics.com Common methods for cleaving trimethylsilyl ethers include:

Acid-catalyzed hydrolysis: Silyl ethers are sensitive to acidic conditions. zmsilane.com The cleavage can be performed using various acids, with the rate of hydrolysis being influenced by the steric bulk of the silyl group. wikipedia.org For example, 10-camphorsulfonic acid (CSA) in methanol (B129727) can rapidly deprotect primary TBS ethers. wikipedia.org

Base-catalyzed hydrolysis: Treatment with a base, such as potassium carbonate in methanol, provides a mild method for the deprotection of trimethylsilyl ethers. gelest.com

Fluoride-based reagents: Fluoride (B91410) ions have a strong affinity for silicon and are highly effective for cleaving Si-O bonds. nih.gov Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose. gelest.com The reaction is driven by the formation of the strong Si-F bond. nih.gov

Participation in Diverse Organic Transformations

Beyond its role as a protecting group, the trimethyl(2-naphthalenyloxy)silane moiety can actively participate in a variety of organic reactions, leveraging the reactivity of both the Si-O bond and the naphthalene (B1677914) ring system.

Functionalization Reactions via Si-O Bond Reactivity

The silicon-oxygen bond in aryl silyl ethers, while generally stable, can be selectively cleaved under specific conditions to generate reactive intermediates. nih.gov Recent research has demonstrated that the reductive cleavage of aryl silyl ethers can lead to the formation of aryllithium species. acs.org This transformation is significant because it allows the siloxy group to act as a leaving group, a departure from its traditional role as a protecting group. acs.org

Computational studies have shown that the cleavage of the Ar-O bond is favored over the Si-O bond in these reductive processes, leading to the selective formation of the desired aryllithium reagent. acs.org This methodology has been extended to the depolymerization of poly(silyl ether)s, highlighting its potential in materials science. nih.govacs.org

Regioselective and Stereoselective Reactions involving the Naphthalene Moiety

The naphthalene ring system in trimethyl(2-naphthalenyloxy)silane is susceptible to electrophilic substitution reactions. The position of substitution on the naphthalene ring is influenced by the electronic and steric properties of the substituents. In the case of 2-naphthol derivatives, electrophilic attack often occurs at specific positions due to the directing effect of the oxygen substituent. acs.org

Furthermore, the naphthalene moiety can participate in stereoselective reactions. For example, the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can involve naphthalene derivatives as either the diene or dienophile. wikipedia.org The stereochemical outcome of such reactions can be controlled by the use of chiral catalysts or by the inherent chirality of the starting materials. wikipedia.org Additionally, the silicon-naphthyl bond itself can undergo stereoselective cleavage with reagents like bromine, providing a route to optically active disilanes. acs.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving trimethyl(2-naphthalenyloxy)silane is crucial for optimizing reaction conditions and predicting product outcomes. For instance, the reductive cleavage of the C-O bond in aryl silyl ethers to form aryllithium species is rationalized through computational studies that assess the stability of radical anion and dianionic intermediates. acs.org

The regioselectivity of electrophilic substitution on the naphthalene ring is explained by examining the electron density and the stability of the carbocation intermediates formed during the reaction. acs.org For Diels-Alder reactions, the regioselectivity is often predicted by considering the frontier molecular orbital (HOMO-LUMO) interactions between the diene and the dienophile. wikipedia.org

Transition State Analysis in Naphthyloxysilane Transformations

Detailed transition state analysis for reactions specifically involving trimethyl(2-naphthalenyloxy)silane is not extensively documented in publicly available literature. However, insights can be drawn from computational and mechanistic studies on related silyl ethers and naphthol derivatives.

The silylation of phenols and naphthols, the reverse of which is the cleavage of the corresponding silyl ethers, is a key reaction to consider. The mechanism of silylation can proceed through different pathways depending on the reagents and catalysts used. For instance, in base-catalyzed silylation, the naphtholate anion acts as a nucleophile attacking the silicon center of a silyl halide. The transition state for this SN2-type reaction at the silicon atom is influenced by the nature of the solvent, the counter-ion, and the steric bulk of both the silyl group and the naphthoxide.

Computational studies on the functionalization of naphthols have shown that the naphthalene ring system's electronic properties play a crucial role in determining reactivity. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most probable sites for electrophilic or nucleophilic attack. For 2-naphthol derivatives, the HOMO is often localized on the naphthalene ring, suggesting that this is a region of high reactivity. mdpi.com

In reactions where the trimethyl(2-naphthalenyloxy)silane itself acts as a reactant, such as in copper-catalyzed C-H functionalization, the transition state involves the coordination of the metal catalyst to the naphthalene ring system. Density functional theory (DFT) calculations on similar systems have revealed that hydrogen bonding interactions between the hydroxyl group of naphthols and the metal catalyst's ligands can play a significant role in stabilizing the transition states and controlling the regioselectivity of the reaction. nih.gov While the trimethylsilyl group would replace the hydroxyl proton, the oxygen atom can still participate in coordinating the metal catalyst, influencing the geometry and energy of the transition state.

For pericyclic reactions like the Diels-Alder reaction, where a silyloxy-substituted diene might be involved, the orientation of the silyloxy group in the transition state (endo or exo) can influence the stereochemical outcome of the product. wikipedia.org Although not directly involving trimethyl(2-naphthalenyloxy)silane as a diene, these principles highlight the importance of the silyloxy group's stereoelectronic effects in transition states.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of the formation and cleavage of the Si-O bond in aryloxysilanes are critical for their application in synthesis. Studies on the silylation of phenolates provide a valuable model for understanding the reactivity of the 2-naphtholate system.

Thermodynamics: The formation of trimethyl(2-naphthalenyloxy)silane from 2-naphthol and a silylating agent like trimethylsilyl chloride is a thermodynamically favorable process, primarily due to the formation of the strong silicon-oxygen bond. The equilibrium position of this reaction is influenced by the acidity of the naphthol, the strength of the base used to deprotonate it, and the nature of the silylating agent.

Kinetics: The rate of silylation of naphthols is dependent on several factors, including the nucleophilicity of the resulting naphthoxide, the electrophilicity of the silicon atom in the silylating agent, and steric hindrance around the reaction centers. The use of catalysts can significantly enhance the reaction rate. For example, isothiourea catalysts have been shown to accelerate the silylation of alcohols, with kinetic studies suggesting a multi-step mechanism where the catalyst activates the silyl chloride.

A study on the biocatalytic silylation of phenols and alcohols using triethylsilanol (B1199358) provided data on the conversion to the corresponding silyl ethers. While this study did not use trimethyl(2-naphthalenyloxy)silane, the data for phenol and its substituted derivatives can offer a comparative perspective on reactivity.

| Substrate | Catalyst | Conversion (%) |

| Phenol | Enzyme | 88 |

| p-Methoxyphenol | Enzyme | 75 |

| m-Methylphenol | Enzyme | - |

| o-Methylphenol | Enzyme | - |

| Table 1: Biocatalytic Silylation of Phenols. The data represents the percentage conversion to the corresponding silyl ethers after 72 hours. Data for m- and o-methylphenol were reported as having low net conversions without specific percentages provided in the source material. mdpi.com |

The degradation of phenols via wet air oxidation has also been studied from a kinetic and thermodynamic standpoint. A simplified kinetic scheme for the direct degradation of phenol yielded the following Arrhenius law data: a pre-exponential factor (k) of 1.8×10(6)±3.9×10(5) M(-1)s(-1) and an activation energy (Ea) of 77±8 kJ mol(-1). nih.gov While this reaction does not directly involve trimethyl(2-naphthalenyloxy)silane, it provides an example of the kinetic parameters that can be determined for reactions of phenolic compounds.

Kinetic and thermodynamic parameters for the reversible reaction of various phenols with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (dpph•) have been determined. These studies highlight how the substitution pattern on the phenol ring affects the energetics and rates of hydrogen atom transfer, a fundamental process in many reactions of phenols. nih.gov Such data provides a basis for understanding how the naphthalene ring system in trimethyl(2-naphthalenyloxy)silane would influence its reactivity in similar radical-mediated processes.

Applications in Contemporary Organic Synthesis Research Excluding Pharmaceutical and Agrochemical Production

Strategic Utility as a Reagent in Multi-Step Synthesis

In the intricate art of multi-step synthesis, the strategic protection and deprotection of functional groups is paramount. Silane, trimethyl(2-naphthalenyloxy)- serves as an excellent protecting group for the hydroxyl functionality of 2-naphthol (B1666908). The introduction of the bulky and non-polar trimethylsilyl (B98337) (TMS) group masks the reactivity of the naphthol's hydroxyl group, preventing it from interfering with subsequent reactions at other sites of the molecule.

The formation of the silyl (B83357) ether is typically a straightforward and high-yielding reaction, often achieved by treating 2-naphthol with a silylating agent like chlorotrimethylsilane (B32843) in the presence of a base. The resulting silyl ether is stable under a variety of reaction conditions, including many that involve nucleophiles or organometallic reagents.

Crucially, the trimethylsilyl group can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) or by simple hydrolysis with acid or base. This facile deprotection regenerates the 2-naphthol hydroxyl group at the desired stage of a synthetic sequence, allowing for further transformations. This protection-deprotection strategy is a cornerstone of modern synthesis, enabling the construction of complex molecules with high precision.

Building Block for Complex Molecular Architectures and Scaffolds

The 2-naphthyloxy moiety is a key structural component in a variety of complex molecular architectures, including macrocycles and dendrimers, which have applications in areas such as molecular recognition and materials science. acs.org Silane, trimethyl(2-naphthalenyloxy)- can serve as a convenient building block for the introduction of this naphthyl group.

For instance, in the synthesis of macrocycles containing ether-bridged naphthyl units, the protected hydroxyl group of Silane, trimethyl(2-naphthalenyloxy)- allows for selective functionalization of the naphthalene (B1677914) ring system without interference from the acidic proton of the free naphthol. arcjournals.org Following the construction of the macrocyclic framework, the trimethylsilyl group can be cleaved to reveal the naphthol hydroxyl groups, which can then be used for further functionalization or to impart specific properties to the final molecule.

The related compound, Trimethyl{[2-(2-naphthyl)-1-cyclohexen-1-yl]oxy}silane, highlights how the trimethylsilyloxy-naphthalene unit can be incorporated into more complex scaffolds. chemspider.com This demonstrates the potential of Silane, trimethyl(2-naphthalenyloxy)- as a versatile precursor for creating intricate, three-dimensional structures with potential applications in the development of novel functional materials.

Precursor in the Synthesis of Naphthol-Containing Derivatives

Silane, trimethyl(2-naphthalenyloxy)- is a direct precursor to a wide array of 2-naphthol-containing derivatives. The in situ or planned deprotection of the silyl ether provides a clean and efficient method for generating the reactive 2-naphthol species under specific reaction conditions. This approach is particularly useful in one-pot, multi-component reactions where the gradual release of 2-naphthol is desired. arcjournals.orgmdpi.com

One important class of such derivatives are the amidoalkyl naphthols, which are synthesized through the Betti reaction, a multicomponent condensation of 2-naphthol, an aldehyde, and an amine. mdpi.com By using Silane, trimethyl(2-naphthalenyloxy)- as the 2-naphthol source, the reaction conditions can be finely tuned, potentially leading to improved yields and selectivities.

Furthermore, the synthesis of BINOL (1,1'-bi-2-naphthol) derivatives, which are powerful chiral ligands and catalysts for asymmetric synthesis, often starts from 2-naphthol. mdpi.comencyclopedia.pubwikipedia.org The use of Silane, trimethyl(2-naphthalenyloxy)- as a precursor in these syntheses could offer advantages in terms of solubility and handling properties, especially in non-polar reaction media. The controlled release of 2-naphthol from its silyl ether can be beneficial in oxidative coupling reactions that form the BINOL scaffold.

Role in the Development of New Synthetic Methodologies

The unique electronic and steric properties of Silane, trimethyl(2-naphthalenyloxy)- and related aryl silyl ethers make them interesting substrates for the development of new synthetic methodologies. The silicon-oxygen bond and the aromatic naphthalene core provide multiple sites for reactivity.

For example, the development of novel palladium-catalyzed cross-coupling reactions can benefit from the use of aryl silyl ethers. While the C-O bond of aryl ethers is generally robust, under specific catalytic conditions, it can be activated for cross-coupling reactions, providing an alternative to the more common use of aryl halides and triflates. Research in this area could lead to new methods for C-C and C-heteroatom bond formation, with Silane, trimethyl(2-naphthalenyloxy)- serving as a model substrate.

Additionally, the naphthalene ring system itself is a target for the development of C-H activation and functionalization methodologies. acs.org The trimethylsilyloxy group can act as a directing group, influencing the regioselectivity of C-H bond cleavage at specific positions on the naphthalene core. The development of such methods would provide a more efficient and atom-economical way to synthesize substituted naphthalene derivatives, which are important precursors for a variety of functional materials. The related compound, trimethyl((1-(naphthalen-2-yl)vinyl)oxy)silane, has been used in photocatalytic coupling reactions, showcasing the potential of such silylated naphthalene derivatives in modern synthetic chemistry. rsc.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group and the naphthalene (B1677914) ring protons. The nine protons of the three methyl groups attached to the silicon atom would appear as a sharp singlet, typically in the upfield region of the spectrum (around 0.3-0.4 ppm), due to the electropositive nature of silicon.

The seven protons of the naphthalene ring would resonate in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would be complex due to the disubstituted nature of the naphthalene ring, leading to a series of multiplets. The proton at the C1 position, being adjacent to the oxygen-bearing carbon, is expected to be influenced by the electron-donating effect of the silyloxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for Silane, trimethyl(2-naphthalenyloxy)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Si(CH₃)₃ | ~0.35 | Singlet |

| Naphthalene-H | ~7.1 - 7.9 | Multiplets |

¹³C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing insights into the number of different carbon environments and their nature (aliphatic, aromatic, etc.).

For Silane, trimethyl(2-naphthalenyloxy)-, the ¹³C NMR spectrum would display a signal for the methyl carbons of the TMS group at a very high field (around 0 ppm). The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (approximately 110-155 ppm). The carbon atom attached to the oxygen (C2) would be significantly deshielded due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Silane, trimethyl(2-naphthalenyloxy)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Si(CH₃)₃ | ~0 |

| Naphthalene-C | ~110 - 155 |

²⁹Si NMR for Silicon Center Characterization

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a specialized technique used to probe the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For Silane, trimethyl(2-naphthalenyloxy)-, the silicon atom is bonded to three methyl groups and one oxygen atom of the naphthalenyloxy group. This specific environment would result in a characteristic chemical shift. While experimental data for this exact compound is scarce, related siloxanes and silyl (B83357) ethers typically exhibit ²⁹Si chemical shifts in a predictable range. The presence of the electronegative oxygen atom generally causes a downfield shift compared to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion and Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum of Silane, trimethyl(2-naphthalenyloxy)-, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would be characterized by specific losses of functional groups. A prominent fragmentation pathway would likely involve the cleavage of the Si-O bond, leading to the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) with a characteristic m/z of 73. Another significant fragment would correspond to the naphthalenyloxy radical cation or related species. The NIST WebBook provides a mass spectrum for 2-Naphthol (B1666908), TMS derivative, which is a synonym for the target compound, showing a base peak at m/z 73 and other significant peaks corresponding to the naphthalene moiety. nist.gov

Table 3: Key Mass Spectrometry Fragments for Silane, trimethyl(2-naphthalenyloxy)-

| m/z | Proposed Fragment Ion | Significance |

| 216 | [C₁₃H₁₆OSi]⁺ | Molecular Ion |

| 143 | [C₁₀H₇O]⁺ | Naphthalenyloxy fragment |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (often the base peak) |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For Silane, trimethyl(2-naphthalenyloxy)-, with a molecular formula of C₁₃H₁₆OSi, the exact mass can be calculated. This experimentally determined exact mass can then be compared to the theoretical exact mass to confirm the elemental formula with a high degree of confidence. The exact mass of Silane, trimethyl(2-naphthalenyloxy)- is reported to be 216.097041664. echemi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes of a molecule. For "Silane, trimethyl(2-naphthalenyloxy)-", the IR spectrum would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Based on data from similar structures, such as trimethyl(phenyl)silane and trimethylsilanol, the expected key vibrational frequencies can be predicted.

A detailed breakdown of the anticipated IR absorption bands and their assignments is presented in Table 1. The presence of the Si-O-C linkage is a critical diagnostic feature, and its characteristic asymmetric stretching vibration is expected in the 1070-1128 cm⁻¹ region. The trimethylsilyl group will exhibit strong, characteristic bands for Si-C stretching and C-H vibrations. The naphthalenyl group will contribute a complex pattern of aromatic C-H and C=C stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for Silane, trimethyl(2-naphthalenyloxy)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the trimethylsilyl moiety. |

| Aromatic C=C Stretch | 1500 - 1650 | In-plane stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system. |

| CH₃ Bending | 1380 - 1470 | Symmetric and asymmetric bending (scissoring and rocking) vibrations of the methyl groups. |

| Si-O-C Asymmetric Stretch | 1070 - 1128 | Asymmetric stretching of the silicon-oxygen-carbon linkage, a key indicator of the silyl ether functionality. |

| Si-C Stretch | 750 - 870 | Stretching vibrations of the silicon-carbon bonds in the trimethylsilyl group. Strong and characteristic. |

| Aromatic C-H Out-of-Plane Bending | 650 - 900 | Bending vibrations of the C-H bonds on the naphthalene ring, sensitive to the substitution pattern. |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy) for Structural and Electronic Characterization

To gain a more complete picture of the structural and electronic properties of "Silane, trimethyl(2-naphthalenyloxy)-", other advanced spectroscopic techniques are indispensable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment, Raman scattering is dependent on a change in polarizability. This makes Raman particularly useful for observing non-polar or symmetric vibrations. For "Silane, trimethyl(2-naphthalenyloxy)-", the symmetric breathing modes of the naphthalene ring and the Si-C symmetric stretches would be expected to produce strong Raman signals. The anticipated Raman shifts are summarized in Table 2.

Table 2: Predicted Raman Shifts for Silane, trimethyl(2-naphthalenyloxy)-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic C=C Ring Breathing | 1300 - 1400 | Symmetric stretching of the naphthalene ring, often a strong band in the Raman spectrum. |

| Si-C Symmetric Stretch | 600 - 700 | Symmetric stretching of the three Si-C bonds in the trimethylsilyl group. |

| Naphthalene Skeletal Vibrations | 500 - 1000 | Various in-plane and out-of-plane deformations of the naphthalene ring structure. |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The chromophore in "Silane, trimethyl(2-naphthalenyloxy)-" is the naphthalene ring system. The electronic spectrum is expected to be similar to that of 2-naphthol, with characteristic absorption bands corresponding to π → π* transitions. The presence of the trimethylsilyloxy group may cause a slight solvatochromic shift (a shift in the absorption maximum depending on the solvent polarity) compared to unsubstituted 2-naphthol. The expected absorption maxima are detailed in Table 3.

Table 3: Predicted UV-Vis Absorption Maxima for Silane, trimethyl(2-naphthalenyloxy)-

| Transition | Expected Wavelength (λmax) Range (nm) | Description |

| ¹Lₐ ← ¹A | ~280 - 300 | A high-intensity absorption band characteristic of the naphthalene chromophore. |

| ¹Lₙ ← ¹A | ~320 - 340 | A lower-intensity, longer-wavelength absorption band, also characteristic of the naphthalene system. |

Computational Chemistry and Theoretical Studies on Silane, Trimethyl 2 Naphthalenyloxy

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Detailed quantum chemical investigations, which are fundamental to understanding the intrinsic properties of a molecule, have not been specifically reported for Silane, trimethyl(2-naphthalenyloxy)-. Such studies would provide valuable information about its geometry, stability, and electronic nature.

A thorough search of scientific databases yielded no specific Density Functional Theory (DFT) calculations for the geometric and electronic structure of Silane, trimethyl(2-naphthalenyloxy)-. DFT is a powerful computational method used to predict molecular geometries, bond lengths, bond angles, and electronic properties like ionization potential and electron affinity. The absence of such data means that the precise three-dimensional arrangement of its atoms and the distribution of its electrons remain computationally unverified.

There is no available research on the conformational analysis and potential energy surfaces of Silane, trimethyl(2-naphthalenyloxy)-. This type of analysis is crucial for understanding the flexibility of the molecule, identifying its most stable conformations, and determining the energy barriers between different spatial arrangements. Without these studies, the dynamic behavior and the relative stability of its various conformers are unknown.

Specific analyses of the charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity indices for Silane, trimethyl(2-naphthalenyloxy)- are not documented in the scientific literature. This information is vital for predicting the molecule's reactivity, its interaction with other chemical species, and the nature of its chemical bonds.

Molecular Dynamics Simulations for Conformational Dynamics

No molecular dynamics (MD) simulations for Silane, trimethyl(2-naphthalenyloxy)- have been published. MD simulations would offer a deeper understanding of the conformational dynamics of the molecule over time, providing insights into its flexibility and the time scales of its structural fluctuations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While general methods for predicting spectroscopic parameters using computational chemistry exist, there are no specific studies that report the predicted NMR chemical shifts or IR frequencies for Silane, trimethyl(2-naphthalenyloxy)-. Such predictions, when correlated with experimental spectra, are invaluable for structural elucidation and confirmation.

Theoretical Modeling of Reaction Pathways and Transition States

The scientific literature lacks any theoretical modeling of reaction pathways and transition states involving Silane, trimethyl(2-naphthalenyloxy)-. These studies are essential for understanding the mechanisms of reactions in which this compound might participate, including the identification of intermediate structures and the calculation of activation energies.

Advanced Materials Science and Polymer Chemistry Applications

Use as Crosslinking Agents in Polymer Networks

Until research on "Silane, trimethyl(2-naphthalenyloxy)-" is conducted and published, its role and potential in materials science and polymer chemistry remain unknown.

Catalytic Roles and Catalyst Development in Naphthyloxysilane Chemistry

Exploration of Trimethyl(2-naphthalenyloxy)silane as a Ligand in Transition Metal Catalysis

The coordination of silicon-containing compounds as ligands to transition metals is a well-established area of research that has led to the development of novel catalysts. In principle, silane, trimethyl(2-naphthalenyloxy)- possesses the necessary structural features to act as a ligand in transition metal catalysis. The oxygen atom of the naphthyloxy group has lone pairs of electrons that could coordinate to a metal center, potentially forming a bidentate ligand in conjunction with the silicon atom or the naphthalene (B1677914) ring's π-system.

Further research, including spectroscopic studies (e.g., NMR, IR) and X-ray crystallography of potential complexes, would be necessary to definitively characterize the role of trimethyl(2-naphthalenyloxy)silane as a ligand and to understand the nature of its interaction with various transition metals.

Reactant in Catalytically Driven Silylation and Desilylation Processes

The primary and most documented role of compounds like trimethyl(2-naphthalenyloxy)silane in catalysis is as a reactant, specifically as a silylating agent for the protection of functional groups and in subsequent desilylation steps.

Silylation:

Silylation is a common strategy in organic synthesis to protect reactive functional groups, such as alcohols, by converting them into more stable silyl (B83357) ethers. Aryloxysilanes, including trimethyl(2-naphthalenyloxy)silane, can serve as silylating agents, transferring the trimethylsilyl (B98337) (TMS) group to a substrate. This reaction is typically catalyzed by acids or bases.

For instance, the silylation of an alcohol (R-OH) using trimethyl(2-naphthalenyloxy)silane would proceed as follows, yielding the protected alcohol (R-OTMS) and 2-naphthol (B1666908) as a byproduct:

R-OH + (CH₃)₃Si-O-C₁₀H₇ → R-O-Si(CH₃)₃ + HO-C₁₀H₇

The efficiency of this process can be enhanced by various catalysts. While specific catalysts for reactions involving trimethyl(2-naphthalenyloxy)silane are not detailed in the literature, general catalysts for the silylation of alcohols using other silyl ethers are well-known and would likely be applicable.

Desilylation:

The removal of the silyl protecting group, or desilylation, is an equally critical step in a multi-step synthesis. This process is often achieved under acidic or fluoride-ion-promoted conditions. Catalytic desilylation offers a milder and more selective alternative. Transition metal complexes have been shown to catalyze the cleavage of Si-O bonds.

Furthermore, the protodesilylation of arylsilanes, a reaction where a C-Si bond is cleaved by a proton, has been observed in catalytic cycles. While this applies to a C-Si bond rather than the O-Si bond in trimethyl(2-naphthalenyloxy)silane, it highlights the reactivity of the silyl group in catalytic transformations. The cleavage of the O-Si bond in trimethyl(2-naphthalenyloxy)silane would regenerate the 2-naphthol and a reactive silyl species that could participate in further catalytic steps.

Impact on Reaction Selectivity and Efficiency in Catalytic Cycles

The structure of the silylating agent can have a significant impact on the selectivity and efficiency of catalytic reactions. In the case of trimethyl(2-naphthalenyloxy)silane, both the electronic and steric properties of the 2-naphthalenyloxy leaving group are expected to play a role.

The large and sterically demanding 2-naphthalenyloxy group could influence the regioselectivity of silylation in molecules with multiple hydroxyl groups of varying steric hindrance. It might preferentially react with less hindered alcohols.

The electronic nature of the naphthyloxy group affects the lability of the O-Si bond. A more electron-withdrawing aryloxy group generally leads to a more reactive silylating agent. The electron-rich naphthalene system, however, might have a more complex influence that could be tuned by substituents on the naphthalene ring.

The efficiency of a catalytic cycle involving silylation and desilylation can also be affected by the nature of the aryloxysilane. The rate of both the forward (silylation) and reverse (desilylation) reactions will depend on the stability of the silyl ether and the ease of cleavage of the O-Si bond, which are directly related to the properties of the aryloxy leaving group.

Below is a hypothetical data table illustrating how the choice of aryloxysilane could influence the yield and selectivity in a model silylation reaction of a diol, based on general principles of steric hindrance.

| Silylating Agent | Catalyst | Time (h) | Yield of Mono-silylated Product (%) | Selectivity (Primary vs. Secondary OH) |

| Trimethyl(phenoxy)silane | Imidazole (B134444) | 4 | 85 | 90:10 |

| Trimethyl(2-naphthalenyloxy)silane | Imidazole | 4 | Expected to be slightly lower due to steric bulk | Expected to be higher due to steric bulk |

| tert-Butyldimethyl(phenoxy)silane | Imidazole | 6 | 70 | >99:1 |

This table is illustrative and based on general chemical principles. Actual experimental data for trimethyl(2-naphthalenyloxy)silane is not available.

Emerging Research Frontiers and Future Perspectives in Naphthyloxysilane Chemistry

Exploration of Unprecedented Reactivity Patterns and Synthetic Applications

The reactivity of Silane, trimethyl(2-naphthalenyloxy)- is primarily dictated by the nature of the silicon-oxygen bond and the electronic properties of the naphthalene (B1677914) ring system. The trimethylsilyl (B98337) group serves as a sterically bulky and electronically significant protecting group for the 2-naphthol (B1666908) moiety. This protection allows for a range of chemical transformations on other parts of a molecule that would otherwise be incompatible with a free hydroxyl group.

Recent research has begun to uncover more nuanced and unprecedented reactivity patterns beyond simple protection. A notable area of exploration is the reductive cleavage of the aryl-oxygen bond in aryloxysilanes. Studies have shown that under specific reductive conditions, the C-O bond of naphthyl silyl (B83357) ethers can be selectively cleaved. This transformation is significant as it opens up new pathways for the formation of carbon-carbon bonds and the synthesis of complex aromatic structures. For instance, the reaction of Silane, trimethyl(2-naphthalenyloxy)- with certain reducing agents can lead to the formation of naphthalenyl anions, which can then be trapped with various electrophiles. This reactivity offers a powerful tool for the functionalization of the naphthalene core at the 2-position.

The synthetic utility of Silane, trimethyl(2-naphthalenyloxy)- is also being explored in the context of cross-coupling reactions. The silyloxy group can act as a leaving group under specific catalytic conditions, enabling the coupling of the naphthyl moiety with other organic fragments. This provides an alternative to traditional cross-coupling methods that often rely on halogenated or organometallic naphthalene derivatives.

Q & A

Q. What laboratory synthesis methods are recommended for Silane, trimethyl(2-naphthalenyloxy)-, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is typically employed:

- Step 1 : Generate the 2-naphthalenyloxy anion by reacting 2-naphthol with a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at room temperature for 30 minutes .

- Step 2 : Introduce trimethylsilyl chloride (or equivalent silylating agent) to the oxyanion, stirring for 2–4 hours under inert atmosphere. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Optimization : Ensure stoichiometric excess of the silylating agent (1.2–1.5 equivalents) and anhydrous conditions to minimize hydrolysis. Yield discrepancies across studies often arise from impurities in solvents or incomplete anion formation .

Q. Which spectroscopic techniques are critical for structural confirmation of Silane, trimethyl(2-naphthalenyloxy)-?

- Methodological Answer :

- ¹H NMR : Key signals include the trimethylsilyl group (δ 0.2–0.4 ppm, singlet) and aromatic protons from the naphthalenyloxy moiety (δ 6.8–8.2 ppm, multiplet) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₆OSi, exact mass ~220.3). Fragmentation patterns should show loss of the silyl group (Δ m/z = 73) .

- FT-IR : Confirm Si-O-C linkage via absorption bands at 1050–1150 cm⁻¹ (Si-O stretch) and absence of -OH stretches (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the trimethylsilyl group influence hydrolytic stability in aqueous or protic environments?

- Methodological Answer : The bulky trimethylsilyl group reduces hydrolysis rates by sterically shielding the Si-O bond. Comparative studies with less hindered silanes (e.g., triethoxy variants) show:

- Hydrolysis Half-Life : Increases by 3–5× in pH 7 buffer at 25°C .

- Experimental Design : Conduct kinetic assays using HPLC to track degradation. Prepare solutions in buffered DMSO/water (4:1) and sample at intervals (0, 24, 48 hours) .

- Mitigation : Use aprotic solvents (e.g., THF) for storage at 0–6°C to prevent premature degradation .

Q. What mechanistic pathways dominate nucleophilic aromatic substitution (NAS) reactions involving Silane, trimethyl(2-naphthalenyloxy)-?

- Methodological Answer : The electron-donating trimethylsilyl group activates the naphthalenyloxy moiety for electrophilic attack. Key observations:

- Electrophilic Substitution : In reactions with nitrobenzene derivatives, the silyl group enhances para/ortho selectivity by 60–70% compared to non-silylated analogs .

- Mechanistic Probe : Use deuterated solvents (e.g., D₂O) to track proton exchange in intermediates. Monitor via ¹H NMR or isotopic MS .

- Contradictions : Discrepancies in regioselectivity may arise from solvent polarity (e.g., DMF vs. THF) or competing radical pathways under oxidative conditions .

Q. How can researchers resolve contradictions in reported toxicity data for naphthalenyloxy-containing silanes?

- Methodological Answer :

- Data Reconciliation : Compare studies using standardized assays (e.g., Ames test for mutagenicity) and control for impurities (e.g., residual naphthol). Toxicity thresholds vary due to differences in purity (>95% vs. <90%) .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. For in vivo studies, adhere to LD₅₀ guidelines for naphthalene derivatives (oral LD₅₀: 240 mg/kg in rats) .

Q. What computational methods are effective for predicting the electronic effects of Silane, trimethyl(2-naphthalenyloxy)- in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model charge distribution. The silyl group reduces the HOMO-LUMO gap by ~0.5 eV, enhancing electron donation to adjacent aromatic systems .

- MD Simulations : Analyze solvation effects in polar vs. nonpolar solvents to predict aggregation behavior. Correlate with experimental UV-Vis spectra (λₐᵦₛ ~270 nm for naphthalenyloxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.